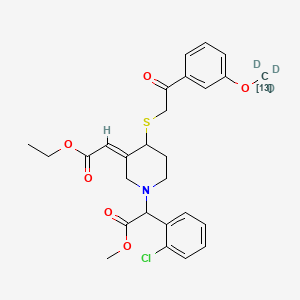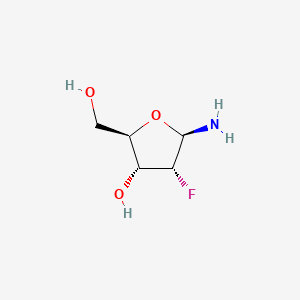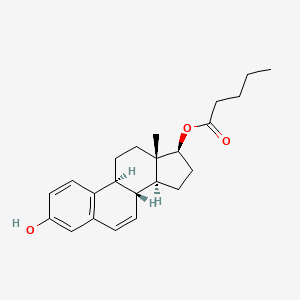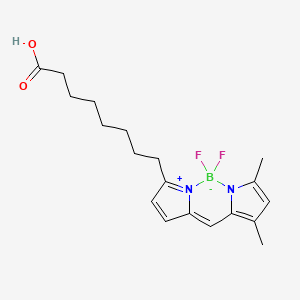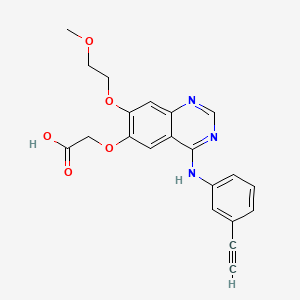
Desmethyl Erlotinib Carboxylate Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Erlotinib Carboxylate Acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, an ethynyl group, and a methoxyethoxy side chain, which contribute to its distinct chemical properties.
Mecanismo De Acción
Target of Action
Desmethyl Erlotinib Carboxylate Acid primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is differentially expressed or differentially functional in tumor and non-tumor tissues .
Mode of Action
This compound inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, insulin signaling pathway, focal adhesion, ErbB signaling, peroxisome proliferator-activated receptors (PPAR) signaling, renin–angiotensin system, and arginine and proline metabolism . These pathways play crucial roles in cell growth, differentiation, and survival, and their disruption can lead to tumor progression .
Pharmacokinetics
It is known that many factors can influence the amount of active drug that eventually reaches the receptor . For orally administered agents like this compound, interpatient differences can have a marked effect on the absorption and metabolism of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EGFR tyrosine kinase activity. This inhibition blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression . It also leads to a decrease in the cell surface expression of EGFR and HER2 in sensitive non-small cell lung cancer (NSCLC) cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the cardiovascular system can be highly affected by anti-cancer agents, leading to cardiotoxicity . Additionally, factors such as energy-dense food consumption and long-term exposure to high levels of fine dust can influence the pathogenesis and prevention of diseases treated by this compound .
Análisis Bioquímico
Biochemical Properties
It is known that it is a derivative of erlotinib, a tyrosine kinase inhibitor that targets the activity of Epidermal Growth Factor Receptor (EGFR) protein found in both healthy and cancerous cells
Cellular Effects
Erlotinib, from which it is derived, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Erlotinib, the parent compound, binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Erlotinib and its metabolites have been studied in human serum and urine samples . The concentration ranges of erlotinib and desmethyl erlotinib in serum were 380–6510 and 66–558 ng/mL, respectively, in patients under treatment .
Dosage Effects in Animal Models
The effects of Desmethyl Erlotinib Carboxylate Acid at different dosages in animal models have not been reported. Pharmacokinetic studies in animal models during the formulation development phase give preliminary evidence of the PK behavior of drugs .
Metabolic Pathways
This compound is a metabolite of erlotinib. Erlotinib undergoes extensive metabolism primarily by cytochrome P450 (CYP) 3A4 . Three major biotransformation pathways of erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring .
Transport and Distribution
Erlotinib, the parent compound, is known to be transported and distributed extensively in the body .
Subcellular Localization
The localization of mRNAs, which play a key role in the translation process, has been studied extensively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Erlotinib Carboxylate Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Methoxyethoxy Side Chain: The methoxyethoxy side chain can be attached through an etherification reaction, where the quinazoline derivative reacts with a suitable alkylating agent under basic conditions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline ketones, while reduction can produce quinazoline amines or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Desmethyl Erlotinib Carboxylate Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.
Comparación Con Compuestos Similares
Similar Compounds
[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}butyric acid: Contains a butyric acid moiety.
[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}benzoic acid: Features a benzoic acid moiety.
Uniqueness
The uniqueness of Desmethyl Erlotinib Carboxylate Acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
882172-60-3 |
|---|---|
Fórmula molecular |
C21H19N3O5 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyacetic acid |
InChI |
InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(28-8-7-27-2)19(29-12-20(25)26)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24) |
Clave InChI |
UFKZQJKDHRJVEF-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCC(=O)O |
Sinónimos |
2-[[4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl]oxy]acetic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)
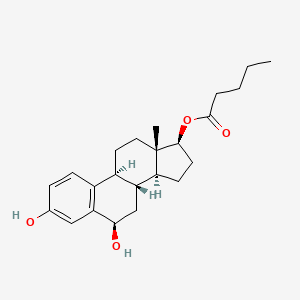
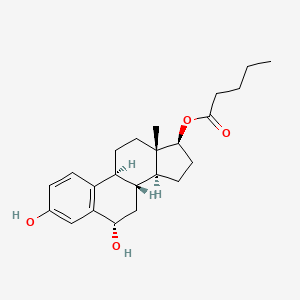
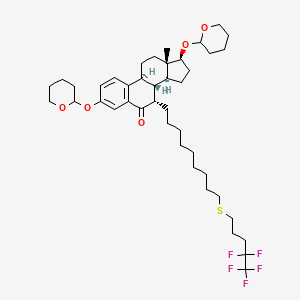
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)
